2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol
Beschreibung
2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol is a tertiary amine derivative featuring a cyclohexyl backbone substituted with a benzyl-isopropyl-amino group and an ethanolamine side chain.
Eigenschaften
IUPAC Name |
2-[[2-[benzyl(propan-2-yl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)20(14-16-8-4-3-5-9-16)18-11-7-6-10-17(18)19-12-13-21/h3-5,8-9,15,17-19,21H,6-7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFLKBXHRZMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCCC2NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol consists of a cyclohexyl group attached to an ethanol moiety, with a benzyl-isopropyl amino substituent. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.
The mechanism of action for 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol involves its interaction with various molecular targets within biological systems. It is believed to modulate signaling pathways by binding to specific receptors or enzymes, which can lead to alterations in physiological responses. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Biological Activities
Research indicates that 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- CNS Activity : The compound may exhibit central nervous system (CNS) effects, potentially influencing mood and behavior through interactions with neurotransmitter systems.
- Enzyme Modulation : It has been observed to affect enzyme activity, particularly those involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol:
- Study on Receptor Binding : A study on structurally related compounds demonstrated significant binding affinity to adrenergic receptors, suggesting that 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol may similarly interact with these receptors, influencing cardiovascular and CNS functions .
- In Vivo Studies : Animal models have been utilized to assess the behavioral effects of related compounds. These studies indicated that modifications in the amino group can enhance CNS penetration and activity, hinting at similar outcomes for our compound .
- Pharmacological Profiles : Comparative analyses revealed that compounds with similar structures often exhibit diverse pharmacological profiles based on their substituents. This suggests that 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol could be tailored for specific therapeutic applications .
Data Table: Biological Activity Overview
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexylamino Core
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol
- Key Difference: Replaces the isopropyl group with a methyl group on the benzyl-amino substituent.
- However, this may also decrease metabolic stability due to reduced steric protection of the amino group .
[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid
- Key Difference: Substitutes the ethanol group with an acetic acid moiety.
Ring System Modifications
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- Key Difference: Replaces the cyclohexyl ring with a pyrrolidine (5-membered) ring and incorporates an ethanone group.
- The ethanone group may reduce solubility but improve membrane permeability .
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- Key Difference : Cyclopropane replaces the isopropyl group, and the core is pyrrolidine instead of cyclohexane.
- Impact: Cyclopropane’s strain energy may enhance reactivity, while the ethanol group retains hydrophilicity. This combination could be advantageous in prodrug design .
Functional Group Analogues
Butethamine (2-(Isobutylamino)ethyl 4-aminobenzoate)
- Key Difference: Contains a benzoate ester instead of a cyclohexylamino backbone.
- Impact: As a local anesthetic, Butethamine’s ester linkage allows rapid hydrolysis in vivo, providing short-acting effects. In contrast, the ethanol group in the target compound may confer slower metabolism and prolonged activity .
2-(1-Isopropyl-1H-benzoimidazol-2-ylamino)-ethanol
Research and Commercial Considerations
- Synthetic Accessibility : Many analogs, including the target compound, are listed as discontinued (e.g., Ref: 10-F084119, 10-F084087), suggesting challenges in large-scale synthesis or purification .
- Pharmacological Potential: The ethanolamine group in the target compound may offer advantages in central nervous system (CNS) drug design due to its ability to cross the blood-brain barrier.
- Data Gaps: Limited experimental data (e.g., logP, IC50 values) are available in the provided evidence, highlighting the need for further studies on structure-activity relationships.
Vorbereitungsmethoden
Reductive Amination of Cyclohexanone Derivatives
A common approach involves condensing 4-substituted cyclohexanones with primary amines followed by reduction. For example, 4-phenylcyclohexanone reacts with benzyl-isopropyl-amine in ethanol under acidic catalysis (e.g., acetic acid) to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBHCN) yields the corresponding cyclohexylamine.
Key Reaction Parameters
-
Molar Ratio : 1:1.2 (cyclohexanone:amine)
-
Solvent : Absolute ethanol
-
Temperature : 0°C to room temperature
-
Reduction Agent : NaBHCN (1.5 equiv)
Functionalization with Benzyl-Isopropyl-Amine
The benzyl-isopropyl-amine group is introduced via alkylation or nucleophilic substitution.
Alkylation of Secondary Amines
Cyclohexylamine intermediates undergo alkylation with benzyl-isopropyl bromide in the presence of a base (e.g., KCO) in acetonitrile. The reaction proceeds at 80°C for 12–16 hours, yielding the tertiary amine product.
Optimized Conditions
Reductive Amination with Benzyl-Isopropyl-Amine
An alternative method involves reductive amination of cyclohexylamine with benzyl-isopropyl ketone using NaBHCN in methanol. This one-pot strategy avoids isolation of intermediates and achieves moderate yields (55–70%).
Ethanol Side-Chain Incorporation
The ethanol moiety is introduced early in the synthesis via hydroxyethylation or late-stage hydroxylation.
Hydroxyethylation of Cyclohexylamine
Cyclohexylamine derivatives react with ethylene oxide in aqueous NaOH at 40°C to form 2-(cyclohexylamino)ethanol. Subsequent functionalization with benzyl-isopropyl-amine completes the target molecule.
Critical Parameters
Late-Stage Hydroxylation
In some protocols, a terminal hydroxyl group is introduced via oxidation of a propyl chain using OsO /NMO (N-methylmorpholine-N-oxide) in tetrahydrofuran (THF), followed by reduction with NaBH.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography using solvent systems such as:
Crystallization
Final compounds are crystallized from ethyl acetate/hexane mixtures, yielding white solids with >95% purity.
Table 1: Summary of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexylamine formation | NaBHCN, ethanol, RT | 60–75 | 90 |
| Benzyl-isopropyl introduction | KCO, acetonitrile, 80°C | 50–65 | 85 |
| Ethanol incorporation | Ethylene oxide, NaOH, 40°C | 45–60 | 88 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Opportunities
-
Isomer Separation : Cis/trans isomers require laborious chromatographic separation. Use of chiral auxiliaries or enzymes may improve selectivity.
-
Low Yields in Alkylation : Steric hindrance from the benzyl-isopropyl group limits alkylation efficiency. Microwave-assisted synthesis could enhance reaction rates .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol, and how can researchers validate the purity of intermediates?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving cyclohexane diamine derivatives as starting materials. Key steps include alkylation with benzyl-isopropyl halides and subsequent ethanolamine functionalization. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization. Purity validation at each step requires thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection, using benzaldehyde or cyclohexylmethanol as internal standards for calibration . Final structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and amine stretches at 3200–3500 cm). Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and proton environments: cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm), while the ethanolamine moiety shows distinct -OH and -NH resonances. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z calculated for CHNO: 317.24) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screens involve receptor-binding assays (e.g., radioligand displacement for adrenergic or dopaminergic receptors) and cell viability tests (MTT assays). Use HEK-293 or SH-SY5Y cell lines for neuroactivity studies. Dose-response curves (1 nM–100 µM) and positive controls (e.g., propranolol for β-adrenergic receptors) are essential. Data normalization to vehicle-treated groups ensures reproducibility .
Q. What analytical methods ensure batch-to-batch consistency in academic synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) quantifies purity (>95%). Karl Fischer titration measures residual solvents (e.g., dichloromethane <0.1%). Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Methodological Answer : LogP (calculated via PubChem: ~2.8) predicts moderate lipid solubility. Aqueous solubility is pH-dependent due to amine protonation (pKa ~9.5). Stability studies in buffers (pH 2–12, 25–40°C) monitored by HPLC identify degradation products (e.g., oxidative deamination). Store at -20°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of 2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol using design of experiments (DoE)?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like reaction temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Central composite design (CCD) minimizes experimental runs while identifying optimal conditions. Statistical analysis (ANOVA) validates model significance, with Pareto charts highlighting critical parameters .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-response data, adjusting for variables like cell line heterogeneity or assay sensitivity (e.g., EC variations in HEK-293 vs. CHO cells). Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to confirm mechanisms. Replicate studies under standardized conditions (e.g., ISO 17025 guidelines) .
Q. How can molecular docking and dynamics simulations predict this compound’s interaction with neuronal targets?
- Methodological Answer : Dock the compound into β-adrenergic receptor (PDB: 2RH1) using AutoDock Vina. Score binding poses with the AMBER force field. Molecular dynamics (MD) simulations (100 ns, NPT ensemble) assess stability of ligand-receptor complexes. Solvation free energy (MM-PBSA) calculations quantify binding affinity. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. What methodologies evaluate the compound’s stability under physiological conditions for preclinical studies?
- Methodological Answer : Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to assess oral bioavailability. Plasma stability tests (37°C, 1–24 hours) quantify degradation via LC-MS. Accelerated stability studies (40°C/75% RH, 6 months) follow ICH Q1A guidelines. Identify metabolites using liver microsomes and CYP450 isoforms .
Q. How do structural modifications of the benzyl-isopropyl group affect pharmacological activity?
- Methodological Answer : Synthesize analogs with substituents (e.g., halogens, methyl groups) on the benzyl ring. Compare activity via IC values in receptor assays. Quantitative structure-activity relationship (QSAR) models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with efficacy. Toxicity predictions use Derek Nexus for off-target profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
